1H-pyrazol-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCIPIYWPSPRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966651 | |
| Record name | 1H-Pyrazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81945-73-5, 52277-85-7 | |
| Record name | 1-Hydroxypyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81945-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052277857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081945735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1H-pyrazolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Studies of 1h Pyrazol 1 Ol Systems
Tautomerism and Isomerization Pathways
Tautomerism is a critical feature of pyrazole (B372694) chemistry, influencing the reactivity and potential biological applications of these compounds. mdpi.com The interconversion between different tautomeric forms is a dynamic process influenced by several factors. mdpi.comnumberanalytics.com
1H-Pyrazol-1-ol exists in a tautomeric equilibrium with its corresponding keto form, 1,2-dihydro-3H-pyrazol-3-one. This prototropic tautomerism involves the migration of a proton and the concurrent shift of a double bond. chemaxon.com The "OH-form" refers to the enol tautomer (this compound), while the "NH-form" represents the keto tautomer (1,2-dihydro-3H-pyrazol-3-one).
Studies on related systems, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, have shown that the molecule predominantly exists as the 1H-pyrazol-3-ol tautomer. lvb.lt In nonpolar solvents, these molecules can form dimers, while in polar solvents like DMSO, monomeric forms are more prevalent. lvb.lt The differentiation between these tautomers can be achieved using NMR spectroscopy, where the geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant is a key diagnostic tool. Values of approximately 9–11 Hz are characteristic of the OH-form, whereas the NH-form exhibits a significantly smaller coupling constant of 4–5 Hz. researchgate.net
The position of the tautomeric equilibrium is not static and is influenced by a variety of internal and external factors:
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can disrupt intermolecular hydrogen bonding, thereby influencing the equilibrium. mdpi.com For instance, in nonpolar solvents, the dimeric OH-form may be favored, while polar solvents can stabilize monomeric forms. lvb.lt Solvents with higher dielectric constants generally lead to more negative solute-solvent interaction energies. nih.gov
Temperature: Temperature can alter the kinetic energy of the molecules and thus affect the equilibrium between tautomers. numberanalytics.com
pH: The pH of the medium can influence the ionization state of the tautomers, thereby shifting the equilibrium. numberanalytics.com
Substituent Effects: The nature and position of substituents on the pyrazole ring can have a significant impact. Electron-withdrawing groups, for example, can stabilize one tautomeric form over the other. researchgate.net
Table 1: Factors Influencing Tautomeric Equilibria in Pyrazol-1-ol Systems
| Factor | Influence on Equilibrium | Example/Observation |
|---|---|---|
| Solvent Polarity | Higher polarity can favor more polar tautomers by disrupting intermolecular hydrogen bonds. mdpi.com | In nonpolar solvents like CDCl₃, the dimeric OH-form of 1-phenyl-1H-pyrazol-3-ol predominates, while in polar DMSO, monomers are favored. lvb.lt |
| Temperature | Affects the kinetic energy and interconversion rates between tautomers. numberanalytics.com | Changes in temperature can shift the equilibrium, though specific data for this compound is not detailed. |
| pH | Alters the ionization state of the molecule, favoring different tautomers. numberanalytics.com | Acidic conditions may favor the keto tautomer, while basic conditions can promote the formation of the enolate. |
| Substituents | Electron-withdrawing or donating groups can stabilize specific tautomeric forms. researchgate.net | Electron-withdrawing groups at the C-4 position of a pyrazole ring can stabilize the OH-form. |
Prototropic Tautomerism: this compound (OH-form) vs. 1,2-Dihydro-3H-pyrazol-3-one (NH-form)
Chemical Transformations of this compound
The pyrazole ring and its hydroxyl substituent are sites for various chemical reactions, including substitution, oxidation, and functional group modifications.
The hydroxyl group of this compound can be oxidized to form the corresponding pyrazolone (B3327878) derivative. cymitquimica.com This transformation is a key reaction for this class of compounds. The stability of the hydroxyl group towards oxidation can be a concern, and storage under an inert atmosphere is sometimes recommended for related compounds. vulcanchem.com Various oxidizing agents can be employed for this purpose, and the reaction conditions can be tailored to achieve the desired product. For instance, in related pyrazol-3-ol systems, reagents like iron(III) chloride have been used to achieve high yields in the oxidation to the corresponding pyrazolone.
The pyrazole ring and the hydroxyl group are both potential sites for alkylation and acylation. N-alkylation of pyrazoles is a common reaction, often leading to a mixture of regioisomers. acs.org However, regioselective N1-alkylation can be achieved under specific conditions, such as through a catalyst-free Michael reaction. acs.org
Acylation can occur at the oxygen of the hydroxyl group (O-acylation) or at a nitrogen atom of the pyrazole ring. For example, 1-substituted 1H-pyrazol-3-ols can undergo O-acylation with acyl chlorides. researchgate.net The resulting esters can sometimes undergo further reactions like the Fries rearrangement. researchgate.net
Table 2: Summary of Chemical Transformations of this compound Systems
| Reaction Type | Description | Key Reagents/Conditions | Products |
|---|---|---|---|
| Electrophilic Substitution | Substitution of an electrophile on the pyrazole ring, typically at the C-4 position. nih.govmdpi.comrrbdavc.org | Halogenating agents, nitrating agents, etc. | C-4 substituted pyrazole derivatives. |
| Nucleophilic Substitution | Substitution of a nucleophile on the pyrazole ring, favored at C-3 and C-5 positions. nih.govmdpi.com | Various nucleophiles. | C-3 or C-5 substituted pyrazole derivatives. |
| Oxidation of Hydroxyl Group | Conversion of the hydroxyl group to a carbonyl group. cymitquimica.com | Potassium permanganate, chromium trioxide, iron(III) chloride. | Pyrazolone derivatives. |
| Alkylation | Introduction of an alkyl group, typically at a ring nitrogen. acs.org | Alkyl halides, Michael acceptors. rrbdavc.orgacs.org | N-alkylated pyrazole derivatives. acs.org |
| Acylation | Introduction of an acyl group, can occur at the hydroxyl oxygen or a ring nitrogen. researchgate.net | Acyl chlorides, carboxylic acids with coupling agents (e.g., DCC). researchgate.net | O-acylated or N-acylated pyrazole derivatives. researchgate.net |
Cycloaddition Reactions in Pyrazole Ring Formation
Cycloaddition reactions are powerful methods for constructing the five-membered pyrazole ring, offering high regioselectivity. whiterose.ac.uk These reactions involve the joining of two independent pi-electron systems to create a new ring. libretexts.org A prominent method is the 1,3-dipolar cycloaddition, which utilizes a [C-N-N] dipole, such as a diazoalkane or nitrile imine, reacting with an alkene or alkyne. whiterose.ac.uk The inherent polarity of the dipole, resulting from the electronegativity difference between carbon and nitrogen, typically governs the regioselectivity of the reaction. whiterose.ac.uk
Various precursors can be employed in these cycloadditions. For instance, the reaction of diazoalkanes with carbon-carbon double bonds is a common route to synthesize pyrazolines (dihydropyrazoles), which can be precursors to pyrazoles. nih.gov Nitrile imines, often generated in situ from arylhydrazones, readily react with vinyl derivatives to yield 1,3,5-substituted pyrazoles. nih.gov Sydnones, another class of 1,3-dipoles, undergo cycloaddition with α,β-unsaturated ketones or alkynes to form trisubstituted pyrazoles. nih.gov
Another significant cycloaddition pathway involves the reaction of tosylhydrazones with α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net This method has been successfully used to synthesize novel 3,5-disubstituted-1H-pyrazoles under microwave irradiation and solvent-free conditions, often resulting in high yields and short reaction times. mdpi.comresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, provides the conceptual framework for these transformations, where a conjugated diene system reacts with a dienophile to form a six-membered ring, although in the case of pyrazole synthesis, heteroatoms are involved to form the five-membered ring. libretexts.org
Table 1: Overview of Cycloaddition Reactions in Pyrazole Synthesis
| Cycloaddition Type | Dipole/Diene Component | Dipolarophile/Dienophile Component | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Dipolar | Diazoalkanes | Alkenes (C=C bonds) | Pyrazolines | nih.gov |
| 1,3-Dipolar | Nitrile Imines (from Arylhydrazones) | Vinyl Derivatives | 1,3,5-Substituted Pyrazoles | nih.gov |
| 1,3-Dipolar | Sydnones | α,β-Unsaturated Ketones | Trisubstituted Pyrazoles | nih.gov |
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes for pyrazole derivatives. Through kinetic studies, the identification of intermediates, and understanding the role of catalysts, detailed reaction pathways can be proposed. This knowledge allows for greater control over product formation, including regioselectivity and stereoselectivity.
Insights from Kinetic Studies
Kinetic studies provide quantitative data on reaction rates, offering crucial evidence to unravel reaction mechanisms. acs.org For instance, the gas-phase oxidation of pyrazole by OH radicals has been studied, and the rate constant was determined to be (2.94 ± 0.42) x 10⁻¹¹ cm³ per molecule per second at 298 K. researchgate.net Such studies help in understanding the atmospheric lifetime and reactivity of pyrazole compounds. researchgate.net
Kinetic analysis is also instrumental in distinguishing between thermodynamic and kinetic control in a reaction. In the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors, reaction conditions such as catalyst loading, solvent polarity, and reaction time can be varied to favor either the kinetically controlled tandem Michael addition/cyclocondensation to form the pyrazole or the thermodynamically controlled cycloisomerization to form a furan (B31954) byproduct. nih.gov By monitoring the reaction progress and product distribution over time, the preferred reaction pathway under specific conditions can be determined. nih.gov These studies have been essential in developing highly regioselective protocols for synthesizing pyrazole derivatives from ketoacetylenes and hydrazines. nih.gov
Table 2: Kinetic Data for Pyrazole Reactions
| Reaction | Method | Rate Constant / Observation | Conditions | Reference |
|---|---|---|---|---|
| OH + Pyrazole (gas phase) | Relative rate technique using FTIR and SPME-GC/MS | k = (2.94 ± 0.42) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K | researchgate.net |
| [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones | Not specified | Kinetic studies performed to unravel the mechanism | Not specified | acs.org |
Proposed Reaction Pathways for Derivative Formation
Several mechanistic pathways have been proposed for the formation of various pyrazole derivatives. The specific pathway often depends on the starting materials and reaction conditions.
One proposed mechanism for the formation of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ols) involves an initial Knoevenagel condensation between an aromatic aldehyde and a pyrazolone, activated by a catalyst. This is followed by a Michael addition of a second pyrazolone molecule to the resulting intermediate, which then tautomerizes to yield the final product. frontiersin.org In a similar reaction, the formation of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazolyl-5-ol) is thought to proceed through a reactive vinylogous imino derivative intermediate. tandfonline.com
For the synthesis of trifluoromethylated pyrazoles, a silver-catalyzed reaction has been proposed to occur through a sequence of steps: nucleophilic addition, intramolecular cyclization, elimination, and a final whiterose.ac.ukmdpi.com-H shift. mdpi.comresearchgate.net
Domino reactions also offer efficient pathways. The synthesis of pyrazole-5-carboxylates can occur via a domino 1,3-dipolar cycloaddition of ethyl diazoacetate to an α-methylene carbonyl compound, followed by the elimination of a water molecule. nih.gov In other cycloaddition reactions, the formation of two regioisomers can occur, with the major product resulting from the migration of an aryl group and a subsequent prototropic rearrangement. nih.gov
Table 3: Proposed Mechanistic Steps for Pyrazole Derivative Formation
| Derivative | Proposed Pathway | Key Steps | Reference |
|---|---|---|---|
| 4,4′-(Arylmethylene)bis(1H-pyrazole-5-ols) | Knoevenagel/Michael Addition | 1. Knoevenagel condensation. 2. Michael addition. 3. Tautomerization. | frontiersin.org |
| 5-Aryl-3-trifluoromethyl pyrazoles | Silver-catalyzed cascade | 1. Nucleophilic addition. 2. Intramolecular cyclization. 3. Elimination. 4. whiterose.ac.ukmdpi.com-H shift. | mdpi.comresearchgate.net |
| Pyrazole-5-carboxylates | Domino Cycloaddition-Elimination | 1. 1,3-dipolar cycloaddition. 2. Water elimination. | nih.gov |
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in the synthesis of pyrazole derivatives by influencing reaction rates, yields, and selectivity. researchgate.net They function by providing alternative, lower-energy reaction pathways, thereby making reactions possible under milder conditions. researchgate.netmdpi.com
In multicomponent reactions, where several reaction pathways are often possible, a catalyst is essential for selecting a specific route and preventing the formation of byproducts. researchgate.net For example, in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ols), a poly(aniline-co-melamine)@MnFe₂O₄ nanocatalyst is proposed to act via its amine groups. frontiersin.org These groups facilitate the deprotonation of the pyrazole-5-ol and activate the aldehyde's carbonyl group, guiding the reaction through a Knoevenagel condensation and subsequent Michael addition. frontiersin.org
A wide array of catalysts are effective in pyrazole synthesis. Nano-ZnO has been used for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776). mdpi.comresearchgate.net Silver catalysts, such as AgOTf, have been shown to be highly efficient for the regioselective formation of 3-CF₃-pyrazoles at room temperature. mdpi.com Copper triflate has been employed to catalyze the condensation of α,β-ethylenic ketones with hydrazines. mdpi.com Solid acid catalysts like Amberlyst-70 and novel metal-organic frameworks such as Keggin-based polytungstates have also demonstrated excellent catalytic properties in the condensation of 1,3-diones with hydrazines, showcasing bifunctional Lewis acid-base catalysis. mdpi.com In some cases, simple reagents can act as catalysts; for example, ammonium (B1175870) acetate (B1210297) was found to function as a catalyst rather than a reactant in the formation of bis(pyrazolyl)methanes. tandfonline.com
Table 4: Catalysts in Pyrazole Synthesis and Their Mechanistic Roles
| Catalyst | Reaction Type | Proposed Role | Reference |
|---|---|---|---|
| Poly(aniline-co-melamine)@MnFe₂O₄ | Knoevenagel condensation/Michael addition | Amine groups act as active sites for deprotonation and reactant activation. | frontiersin.org |
| Nano-ZnO | Condensation | Efficiently catalyzes the condensation of phenylhydrazine and ethyl acetoacetate. | mdpi.comresearchgate.net |
| Silver Triflate (AgOTf) | Heterocyclization | Promotes rapid, highly regioselective formation of 3-CF₃-pyrazoles. | mdpi.com |
| Copper(II) Complexes | Oxidation | In situ formed complexes catalyze the oxidation of catechol to o-quinone. | mdpi.com |
| Keggin-based Polytungstate | Condensation | Exhibits bifunctional Lewis acid-base catalytic properties. | mdpi.com |
Computational and Theoretical Investigations of 1h Pyrazol 1 Ol Systems
Molecular Modeling and Simulation
Analysis of Intermolecular Interactions (e.g., C-H···π, hydrogen bonding)
Computational studies are crucial for understanding the non-covalent interactions that govern the supramolecular assembly of 1H-pyrazol-1-ol and its derivatives. These interactions, including hydrogen bonds and C-H···π interactions, play a significant role in the crystal packing and can influence the physical properties and biological activity of these compounds.
Hydrogen Bonding: The this compound moiety possesses both hydrogen bond donor (N-H and O-H) and acceptor (N and O atoms) sites, making it prone to forming various intermolecular hydrogen bonds. mdpi.com In the solid state, these interactions are key in stabilizing the crystal lattice. For instance, in derivatives of 1H-pyrazol-1-yl, intermolecular N-H···O and C-H···O hydrogen bonds have been observed to stabilize the crystal packing. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of these interactions and predict the most stable hydrogen-bonding networks. mdpi.com Theoretical studies on related pyrazole (B372694) systems have shown that intermolecular hydrogen bonding leading to dimer formation is a common feature. globalresearchonline.net The strength and nature of these interactions can be further evaluated using tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis. researchgate.net
The table below summarizes key intermolecular interactions observed in related pyrazole systems, which can be extrapolated to understand the behavior of this compound.
| Interaction Type | Donor | Acceptor | Significance | Computational Tools |
| Hydrogen Bond | N-H, O-H | N, O | Crystal lattice stabilization, influences physical properties. researchgate.net | DFT, QTAIM, NCI plot researchgate.netmdpi.com |
| C-H···π | C-H | Pyrazole π-system | Contributes to crystal packing stability, influences conformation. researchgate.netucl.ac.uk | Hirshfeld Surface Analysis, DFT researchgate.netresearchgate.net |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are invaluable in elucidating the structure-activity relationships (SAR) of this compound derivatives. By correlating structural features with biological activity, these studies guide the design of new compounds with enhanced potency and selectivity. researchgate.net
The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets like enzymes and receptors. The pyrazole ring can facilitate hydrogen bonding with target proteins, while substituents on the ring can influence binding affinity and selectivity. vulcanchem.com Computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop models that predict the biological activity of compounds based on their physicochemical properties. researchgate.netnih.gov These models can identify key structural features that are either beneficial or detrimental to the desired activity. For example, studies on pyrazole derivatives have shown that electron-donating groups can enhance antioxidant activity. researchgate.net
Molecular docking is another powerful computational tool used in SAR studies. It predicts the binding mode and affinity of a ligand to a biological target. vulcanchem.com For instance, docking studies of pyrazole derivatives have been used to identify potential anti-inflammatory and anticancer agents. mdpi.comuran.ua These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. nih.goveuropeanreview.org
| Computational Method | Application in SAR | Key Insights |
| QSAR | Predicts biological activity based on molecular descriptors. researchgate.netnih.gov | Identifies key structural features for activity. researchgate.net |
| Molecular Docking | Predicts binding mode and affinity to a biological target. vulcanchem.commdpi.com | Elucidates ligand-target interactions at the atomic level. nih.goveuropeanreview.org |
| DFT | Calculates electronic properties like molecular electrostatic potential (MEP). researchgate.netresearchgate.net | Explains the electronic basis of activity. researchgate.net |
In Silico Approaches for Derivative Design
In silico methods play a pivotal role in the rational design of novel this compound derivatives with desired biological activities. vulcanchem.comresearchgate.net These computational approaches allow for the virtual screening of large compound libraries and the optimization of lead compounds before their actual synthesis, thus saving time and resources.
One common approach is to use a known active compound as a template to design new derivatives. nih.gov By making systematic modifications to the template structure and evaluating the predicted activity of the resulting virtual compounds, researchers can identify promising candidates for synthesis. For example, homology modeling can be used to build a three-dimensional model of a target protein if its experimental structure is unavailable. nih.gov This model can then be used for docking studies to guide the design of new inhibitors. nih.gov
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools to investigate the reaction mechanisms of processes involving this compound and its derivatives. scielo.br By modeling the reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of how these reactions occur at the molecular level.
DFT calculations are widely used to explore reaction mechanisms. researchgate.net For example, they can be used to determine the most likely site of protonation or deprotonation in a molecule, which is often a key step in a reaction. scielo.br Computational studies can also help to rationalize experimental observations, such as the regioselectivity of a reaction or the effect of a catalyst. cdnsciencepub.comnih.gov For instance, calculations can show why one product is formed in preference to another by comparing the activation energies of the competing pathways. scielo.br
| Computational Approach | Information Gained | Example Application |
| DFT Calculations | Reaction energies, activation barriers, transition state geometries. scielo.brresearchgate.net | Determining the regioselectivity of a reaction. scielo.br |
| Molecular Dynamics | Simulates the motion of atoms over time. researchgate.net | Studying the conformational changes during a reaction. |
Visualization of Transition States and Reaction Pathways
A key advantage of computational chemistry is the ability to visualize the structures of transient species like transition states, which are difficult or impossible to observe experimentally. researchgate.net By calculating the geometry of a transition state, researchers can understand the precise arrangement of atoms at the point of highest energy along the reaction coordinate. This information is invaluable for understanding how bonds are broken and formed during a chemical transformation.
The entire reaction pathway can be mapped out by connecting the reactant, transition state, and product structures. This provides a "movie" of the reaction at the molecular level, illustrating the geometric changes that occur as the reaction progresses. scielo.br Visualization software allows for the interactive exploration of these structures and pathways, providing a clear and intuitive understanding of the reaction mechanism.
Applications of 1h Pyrazol 1 Ol in Organic Synthesis and Materials Science
Role as Building Blocks and Synthetic Intermediatesmdpi.comgoogle.com
1H-Pyrazol-1-ol and its related structures are considered valuable building blocks in organic synthesis. mdpi.com The pyrazole (B372694) nucleus is a core component in many pharmaceutical and agrochemical compounds. researchgate.net The reactivity of the pyrazole ring, particularly at the C-4 position, allows for various substitutions, making it a versatile synthon for creating more complex molecules. nih.gov
Pyrazole derivatives serve as foundational structures for the synthesis of more intricate organic molecules. researchgate.net For instance, they are used to create poly(1H-pyrazol-1-yl)methanes, which are significant in coordination chemistry. researchgate.net The synthesis of compounds like 1,1,2,2-tetrakis(1H-pyrazol-1-yl)ethane demonstrates the utility of the pyrazole moiety in constructing larger, functionalized molecules. researchgate.net The ability to introduce various substituents onto the pyrazole ring allows for the fine-tuning of the electronic and steric properties of the resulting complex molecules. researchgate.net
One notable application is in the synthesis of drug-like molecules. For example, 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives have been developed as antidepressants. acs.org Furthermore, pyrazole derivatives are key intermediates in the synthesis of pharmaceuticals like Crizotinib, where a 4-(4-iodo-1H-pyrazol-1-yl)piperidine intermediate is crucial. researchgate.net
The following table provides examples of complex organic molecules synthesized using pyrazole derivatives as building blocks.
| Starting Pyrazole Derivative | Synthesized Complex Molecule | Application Area |
| 1H-Pyrazole | 1,1,2,2-Tetrakis(1H-pyrazol-1-yl)ethane | Coordination Chemistry |
| 4-Chloropyridine and Pyrazole | 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | Pharmaceutical Intermediate |
| Pyrazole Derivative | 3,4-Diphenyl-1H-pyrazole-1-propanamine | Medicinal Chemistry (Antidepressants) |
The pyrazole ring is a versatile precursor for the construction of various fused heterocyclic systems. mdpi.com These fused systems are of great interest due to their diverse biological activities and applications in materials science. The synthesis of these systems often involves building a new ring onto the pyrazole core. mdpi.com
Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles synthesized from pyrazole precursors. researchgate.netmdpi.com The synthesis can be achieved through the reaction of 5-aminopyrazoles with various reagents. nih.gov For example, the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines yields pyrazolo[1,5-a]pyrimidines. researchgate.net Another approach involves multicomponent reactions to produce highly substituted pyrazolo[1,5-a]pyrimidines. mdpi.com
Pyrazolo[1,5-a]pyridines represent another important class of fused systems derived from pyrazoles. rsc.org A common synthetic strategy involves a base-mediated [3+2]-cycloannulation of pyridinium-N-amine with (E)-β-iodovinyl sulfones. rsc.org This method allows for the direct construction of 3-sulfonyl-pyrazolo[1,5-a]pyridines. rsc.org
The table below showcases examples of heterocyclic systems synthesized from pyrazole precursors.
| Pyrazole Precursor | Fused Heterocyclic System | Synthetic Approach |
| Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine | Condensation with heterocyclic amines researchgate.net |
| 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine | Reaction with diethyl malonate followed by chlorination nih.gov |
| Pyridinium-N-amine and (E)-β-iodovinyl sulfones | Pyrazolo[1,5-a]pyridine | Base-mediated [3+2]-cycloannulation rsc.org |
| 1-Phenyl-1H-pyrazol-3-ol | 2H-Furo[2,3-c]pyrazole | Silver(I) ion-mediated ring-closure beilstein-journals.org |
Construction of Complex Organic Molecules
Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms in the pyrazole ring are excellent donors, making pyrazole derivatives highly effective ligands in coordination chemistry. researchgate.net This has led to the development of a vast number of metal complexes with diverse applications, particularly in catalysis. researchgate.netresearchgate.net
A wide variety of metal complexes have been synthesized using pyrazole-based ligands. researchgate.net These ligands can be tailored by introducing different functional groups to the pyrazole ring, which in turn influences the properties of the resulting metal complexes. researchgate.net For instance, the synthesis of cobalt(II), nickel(II), copper(II), and zinc(II) complexes with a ligand derived from 3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported. ekb.eg
The coordination of these ligands to metal centers can result in various geometries, such as octahedral and tetrahedral. ekb.eg For example, mononuclear complexes of Cd(II), Cu(II), and Fe(II) have been synthesized with ligands like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov The resulting complexes, such as [Cd(L1)2Cl2] and Cu(L1)2(C2H5OH)22, exhibit distinct coordination spheres. nih.gov
The following table presents examples of metal complexes formed with pyrazole-based ligands.
| Metal Ion | Pyrazole-Based Ligand | Resulting Complex |
| Co(II), Ni(II), Cu(II), Zn(II) | (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) | Octahedral and Tetrahedral Complexes ekb.eg |
| Cd(II), Cu(II), Fe(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear Coordination Complexes nih.gov |
| Cu(II) | 2-(2-(1,5-dimethy-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolyl-4-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione | Distorted Octahedral Complex bohrium.com |
Metal complexes containing pyrazole-based ligands have emerged as significant catalysts in a variety of organic transformations. researchgate.net These catalysts are particularly prominent in carbon-carbon coupling reactions. researchgate.netresearchgate.net For instance, palladium complexes with pyrazolyl-based ligands have been successfully employed in Heck and Suzuki coupling reactions. researchgate.net
Copper(II) complexes with pyrazole derivatives have demonstrated catalytic activity in oxidation reactions. mdpi.com In one study, in situ formed copper(II) complexes with ligands synthesized from (1H-pyrazole-1-yl) methanol (B129727) were used to catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency was found to depend on the nature of the ligand and the counterion of the copper salt. mdpi.com Furthermore, pyrazolone-based metal complexes have been investigated for their catalytic activity in polymerization, oxidation, and other coupling reactions. bohrium.com
The table below summarizes some catalytic applications of metal complexes with pyrazole-based ligands.
| Metal Complex | Organic Transformation | Key Findings |
| Palladium-pyrazole complex | Heck and Suzuki coupling | Efficient catalysis for C-C bond formation researchgate.net |
| Copper(II)-pyrazole complex | Oxidation of catechol | Catalytic conversion to o-quinone mdpi.com |
| Pyrazolone-based metal complexes | Polymerization, oxidation, coupling reactions | Broad catalytic potential bohrium.com |
| Copper(I)-bis(pyrazol-1-ylmethyl)pyridine complex | Water oxidation | Active for chemically and electrocatalytically driven water oxidation rsc.org |
Pyrazole-containing ligands play a role in the development of chiral coordination complexes for asymmetric catalysis. The ability to introduce chiral substituents onto the pyrazole scaffold allows for the creation of a chiral environment around a metal center. An iridium complex featuring an amido-substituted protic pyrazole ligand has been shown to catalyze the asymmetric 1,4-addition of indoles to β-nitroacrylates. nih.gov In this system, the chiral metal center and the hydrogen-bonding capability of the pyrazole ligand contribute to the stereoselective outcome of the reaction. nih.gov
The synthesis of optically active pyrazolidine (B1218672) and pyrazoline derivatives has been achieved through asymmetric [3+2] cycloaddition reactions catalyzed by Ni(II) complexes with chiral C2-symmetric bipyridine-N,N'-dioxide ligands. acs.org This demonstrates the utility of pyrazole-containing frameworks in constructing molecules with multiple stereogenic centers. acs.org
Catalytic Applications in Organic Transformations
Advanced Materials and Functional Systems
The unique structural characteristics of the pyrazole ring, particularly when functionalized with a hydroxyl group at the 1-position, have led to the exploration of this compound and its derivatives in the creation of advanced materials. These applications span from luminescent materials to polymers and sophisticated metal-organic frameworks.
Development of Fluorescent Dyes and Luminescent Materials
Derivatives of this compound are recognized for their utility in developing fluorescent and luminescent materials. globalresearchonline.net The pyrazole scaffold is a versatile component in the design of fluorescent dyes and photochromic molecules. innovareacademics.in The inherent luminescent properties of pyrazole derivatives make them suitable for various applications in materials science. researchgate.net
For instance, a celecoxib-NBD conjugate, which incorporates a pyrazole ring, was identified as a promising COX-2-specific biomarker for the fluorescence imaging of cancer. nih.gov This conjugate, N-(2-((7-nitrobenzo[c] scbt.comscientificlabs.co.ukoxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, exhibited high COX-2 inhibitory potency and selectivity. nih.gov
In the realm of lanthanide-based luminescence, europium(III) and terbium(III) complexes with 1H-pyrazole-3,5-dicarboxylate have been used as dopants in polymeric matrices to create novel hybrid materials with luminescent properties. mdpi.com Although the 1H-pyrazole-3,5-dicarboxylate ligand itself did not show efficient energy transfer to the lanthanide ions (a phenomenon known as the "antenna effect"), the resulting materials still exhibited the characteristic luminescence of the lanthanide ions. mdpi.com Another study reported a novel, nontoxic, red luminescent complex, Na[Eu(Fmpc)4(H2O)4]∙3H2O, where Fmpc is 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This complex demonstrated high sensitization of Eu3+ ions, with an efficiency of 98%, and a quantum yield of 4.5% in aqueous solution, suggesting its potential as a luminescent dye in biological applications. mdpi.com
Furthermore, an organometallic complex, bis(2-(1H-pyrazol-1-yl)pyridin-3-olate) beryllium (BePyPy), was synthesized as an electron transport type host material for blue phosphorescent organic light-emitting diodes (OLEDs). This material possesses a high triplet energy of 2.79 eV and was effective as a host, achieving a high quantum efficiency of 19.7% in a blue phosphorescent OLED. x-mol.com
| Compound/Material | Application | Key Finding |
| Celecoxib-NBD conjugate | Fluorescent biomarker for cancer imaging | High COX-2 inhibitory potency and selectivity. nih.gov |
| Eu(III) and Tb(III) 1H-pyrazole-3,5-dicarboxylates | Luminescent dopants in hybrid materials | Resulting materials exhibit luminescence. mdpi.com |
| Na[Eu(Fmpc)4(H2O)4]∙3H2O | Red luminescent complex | High sensitization efficiency (98%) of Eu3+ ions. mdpi.com |
| Bis(2-(1H-pyrazol-1-yl)pyridin-3-olate) beryllium (BePyPy) | Host material for blue phosphorescent OLEDs | Achieved a high quantum efficiency of 19.7%. x-mol.com |
Applications in Polymer Chemistry and Electron Transport Materials
The pyrazole moiety is a valuable building block in polymer chemistry and for the development of electron transport materials. researchgate.net Derivatives of this compound can be used to synthesize novel polymers with specific properties. For example, 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol can act as a cross-linking agent, leading to materials with enhanced mechanical strength and thermal stability.
In the field of organic electronics, pyrazole derivatives are crucial. The carbazole (B46965) core, when modified with a propan-2-ol linker to a 3,5-dimethylpyrazole (B48361) group, creates hole-transport materials with enhanced charge mobility for OLEDs. vulcanchem.com The electron-rich nature of the carbazole enhances this property. vulcanchem.com Similarly, tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tri[bis(trifluoromethane)sulfonimide] (FK209) is a commonly used dopant for small organic molecule hole-transport materials in perovskite solar cells to improve charge-transport properties like hole mobility and conductivity. nrel.govacs.org While effective, these dopants can negatively impact the stability of the solar cells. nrel.gov
The conjugated polymer poly(3-hexylthiophene) (P3HT) is another example of a hole transport material used in organic solar cells, valued for its stability and high hole mobility. mdpi.com Research has also focused on designing new hole-transporting materials, such as spiro-Naph, which has demonstrated a high power conversion efficiency and excellent stability in perovskite solar cells, partly due to its very high hole mobility. mdpi.com
Utilization in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials with a wide range of applications, and pyrazole-based ligands are instrumental in their construction. acs.org Carboxy-substituted pyrazoles, for example, have been utilized to construct highly porous MOFs. researchgate.net The additional NH-function of pyrazole-carboxylate ligands provides an extra interaction site compared to more common pyridine-carboxylate ligands. mdpi.com
Several MOFs have been synthesized using pyrazolate-based linkers. For instance, a series of Ni-pyrazolate-based MOFs, Ni(bdp)-X (where bdp is 1,4-(4-bispyrazolyl)benzene) and Ni3(btp)2 (where btp is 1,3,5-tris(1H-pyrazol-4-yl)benzene), have been developed to catalyze the cycloaddition of CO2 and epoxide. rsc.org In these MOFs, the unsaturated metal centers act as Lewis acid sites, playing a key role in the catalytic reaction. rsc.org
Another example is the MOF [Zn(Isa-az-tmpz)]·~1–1.5 DMF, which was synthesized with the T-shaped bifunctional linker 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate. This MOF exhibits a rare 3,6T22-topology and is thermally stable up to 400 °C. mdpi.com A robust copper-pyrazolate-based MOF, PCN-300, constructed from the porphyrinic ligand 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin, shows exceptional stability in aqueous solutions across a wide pH range. acs.org
| MOF | Linker | Key Feature |
| Ni(bdp)-X, Ni3(btp)2 | 1,4-(4-bispyrazolyl)benzene, 1,3,5-tris(1H-pyrazol-4-yl)benzene | Catalyzes cycloaddition of CO2 and epoxide. rsc.org |
| [Zn(Isa-az-tmpz)] | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Rare 3,6T22-topology, thermally stable. mdpi.com |
| PCN-300 | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | Exceptional stability in aqueous solutions. acs.org |
Reagents in Specific Synthetic Procedures
Beyond materials science, derivatives of this compound serve as important reagents in specific chemical transformations, including peptide synthesis and corrosion inhibition.
Application in Peptide Synthesis (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride)
1H-Pyrazole-1-carboxamidine hydrochloride is a notable reagent used for the guanylation of amines and in peptide synthesis. scbt.comscientificlabs.co.ukfishersci.ptopenalex.org This compound is recognized as an attractive reagent for these chemical transformations. openalex.org It is also used in the preparation of guanidylated hollow fiber membranes and the synthesis of bis-guanidinium-cholesterol derivatives. scientificlabs.co.ukfishersci.ptmedchemexpress.com
| Reagent | Application |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Guanylation of amines, peptide synthesis. scbt.comscientificlabs.co.ukfishersci.ptopenalex.org |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Preparation of guanidylated hollow fiber membranes. scientificlabs.co.ukfishersci.ptmedchemexpress.com |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Synthesis of bis-guanidinium-cholesterol derivatives. scientificlabs.co.ukfishersci.ptmedchemexpress.com |
Corrosion Inhibition Studies
Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly in acidic environments. researchgate.netsemanticscholar.orgresearchgate.net The nitrogen atoms in the pyrazole ring are believed to coordinate to the metal surface, forming a protective organic film. google.com
Specifically, pyrazole compounds substituted with a heteroatom-containing alkyl group at the 1-position have shown increased water-solubility and excellent corrosion resistance for metals in aqueous systems. google.com For example, (1H-pyrazol-1-yl)methanol provides excellent corrosion resistance for copper, significantly outperforming unsubstituted pyrazole. google.comgoogle.com Studies on mild steel in hydrochloric acid have shown that pyrazole derivatives can act as mixed-type inhibitors, with their inhibition efficiency increasing with concentration. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir isotherm model. researchgate.net
Research has explored various substituted pyrazole derivatives for corrosion inhibition. For instance, (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) showed a maximum inhibition efficiency of 94% for mild steel in 1 M HCl at a concentration of 10⁻³ M. researchgate.net Similarly, N,Nʹ-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine and N,Nʹ-bis[(3-ethylcarboxylate-5-methyl-1H-pyrazol-1-yl)methyl]piperazine also demonstrated high inhibition efficiencies of 91% and 92%, respectively, for mild steel in 1 M HCl. semanticscholar.org
| Pyrazole Derivative | Metal | Corrosive Medium | Key Finding |
| (1H-pyrazol-1-yl)methanol | Copper | Aqueous system | Excellent corrosion resistance. google.comgoogle.com |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel | 1 M HCl | 94% inhibition efficiency at 10⁻³ M. researchgate.net |
| N,Nʹ-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine | Mild Steel | 1 M HCl | 91% inhibition efficiency at 10⁻³ M. semanticscholar.org |
| N,Nʹ-bis[(3-ethylcarboxylate-5-methyl-1H-pyrazol-1-yl)methyl]piperazine | Mild Steel | 1 M HCl | 92% inhibition efficiency at 10⁻³ M. semanticscholar.org |
Advanced Spectroscopic Characterization Techniques for 1h Pyrazol 1 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 1H-pyrazol-1-ol and its analogs. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is fundamental for determining the molecular structure of pyrazole (B372694) derivatives by providing information on the chemical environment of protons. acs.org For instance, in 1-phenyl-1H-pyrazol-3-ol, the pyrazole protons H-5 and H-4 appear as doublets at approximately 7.67 ppm and 5.92 ppm, respectively, in a CDCl₃ solution. mdpi.com The coupling constant between these protons is typically around 2.6 Hz. mdpi.com The hydroxyl proton presents as a broad singlet, which can be observed at around 12.16 ppm. mdpi.com
The oxidation of a pyrazoline ring to a pyrazole results in significant changes in the ¹H NMR spectrum, with the pyrazole proton appearing as a singlet in the range of 6.7-7.0 ppm. uniga.ac.id In pyrazolo fip.orgpyran derivatives, the chemical shifts of protons are crucial for assigning the structure, with detailed connectivity determined through correlation spectra. researchgate.net For example, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, the aromatic protons of the diphenyl groups appear as multiplets in the 7.49-7.82 ppm range, while the hydroxyl proton is observed at a significantly downfield shift of 11.35 ppm. ajol.info
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Select Pyrazole Derivatives
| Compound | Solvent | H-4 (pyrazole) | H-5 (pyrazole) | Other Key Protons |
| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ | 5.92 (d) | 7.67 (d) | 12.16 (s, OH), 7.25-7.52 (m, Phenyl) |
| 1-Phenyl-1H-pyrazol-3-ol | CD₃OD | 5.82 (d) | 7.89 (d) | 7.17-7.57 (m, Phenyl) |
| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol | CDCl₃ | - | - | 11.35 (s, OH), 7.49-8.41 (m, Phenyls), 9.18-9.19 (d, Dinitrophenyl) |
| 3-Methyl-1H-pyrazolo[1,2-a]cinnolin-1-one | CDCl₃ | - | 5.67 (s) | 2.42 (s, CH₃), 6.15-9.16 (m, Aromatic) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. acs.org For 1-phenyl-1H-pyrazol-3-ol in CDCl₃, the pyrazole carbons C-3, C-5, and C-4 resonate at approximately 164.0 ppm, 129.1 ppm, and 94.2 ppm, respectively. mdpi.com The chemical shifts of pyrazole carbons in analogs can vary, with values generally appearing between 105–150 ppm. vulcanchem.com
In the solid state, ¹³C CP/MAS NMR can be used to study tautomerism. For instance, broad bands for C-3 and C-5 in 3,5-dimethylpyrazole (B48361) suggest dynamic behavior, which can be resolved at low temperatures. nih.gov For N-unsubstituted pyrazoles, the presence of a tautomeric equilibrium in solution often leads to broad signals for C-3 and C-5 due to prototropic exchange. mdpi.com The chemical shifts of C-3 and C-5 are sensitive to the substituent pattern and the prevalent tautomeric form. mdpi.com For 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, the pyrazole carbon signals are observed in the range of 116.80 to 147.87 ppm. ajol.info
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Select Pyrazole Derivatives
| Compound | Solvent | C-3 (pyrazole) | C-4 (pyrazole) | C-5 (pyrazole) |
| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ | 164.0 | 94.2 | 129.1 |
| 1-Phenyl-1H-pyrazol-3-ol | CD₃OD | 164.5 | 94.8 | 129.7 |
| (3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone | DMSO-d₆ | 161.4 | 110.8 | 131.2 |
| 3-Methyl-1H-pyrazolo[1,2-a]cinnolin-1-one | CDCl₃ | 160.4 | 106.5 | - |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Tautomeric Analysis
¹⁵N NMR spectroscopy is a powerful tool for investigating the prototropic tautomerism of azoles, including pyrazole derivatives. acs.org The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding state, making it possible to distinguish between different tautomers. For 1-phenyl-1H-pyrazol-3-ol, which exists predominantly in the OH-form, the ¹⁵N NMR signals for N-1 and N-2 in a CDCl₃ solution are found at approximately 191.7 ppm and 243.5 ppm, respectively. mdpi.com
In the solid state, the ¹⁵N chemical shifts can differ due to intermolecular hydrogen bonding. For 1-phenyl-1H-pyrazol-3-ol, the solid-state NMR shows N-1 at 192.6 ppm and N-2 at 243.1 ppm. In a solvent like DMSO-d₆, which disrupts hydrogen bonding, the N-2 signal shifts downfield to 262.1 ppm, indicating the presence of monomers. mdpi.com Studies on ¹⁵N-labeled pyrazoles have been crucial in understanding the tautomeric equilibrium between NH and OH forms in compounds like 3-methyl-1-phenylpyrazolin-5-one. rsc.org
Interactive Table: ¹⁵N NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and an Analog
| Compound | Environment | N-1 (pyrazole) | N-2 (pyrazole) | Dominant Form |
| 1-Phenyl-1H-pyrazol-3-ol | Solid State | 192.6 | 243.1 | OH-form |
| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ Solution | 191.7 | 243.5 | OH-form |
| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ Solution | 194.5 | 262.1 | OH-form (monomer) |
| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | CDCl₃ Solution | 203.3 | 277.8 | OH-form |
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies
Advanced, multi-dimensional NMR techniques are essential for the complete structural and conformational analysis of complex pyrazole analogs. mdpi.com Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. researchgate.netmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula of a compound. astate.edu This technique is routinely used to confirm the identity of newly synthesized this compound analogs. nih.gov For instance, the molecular formula of various pyrazoline derivatives has been confirmed by comparing the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found value. fip.org In the synthesis of pyrazole-linked Aloe Emodin derivatives, HRMS-ESI (Electrospray Ionization) was used to confirm the calculated molecular formulas, with found values closely matching the theoretical masses. This level of accuracy is essential for validating the structures proposed by other spectroscopic methods like NMR.
Interactive Table: HRMS Data for Select Pyrazole Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₂H₁₉ClN₂O | 363.1264 | 363.1266 |
| 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₂H₁₉FN₂O | 347.1560 | 347.1554 |
| Diethyl 3-(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)-1-phenyl-1H-pyrazole-4-5-dicarboxylate | C₂₉H₂₃N₂O₈ | 527.1454 | 527.1450 |
| Dimethyl 3-(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)-1-phenyl-1H-pyrazole-4,5-dicarboxylate | C₂₇H₁₉N₂O₈ | 499.1141 | 499.1132 |
| 3-Methyl-1H-pyrazolo[1,2-a]cinnolin-1-one | C₁₂H₁₀N₂O | 199.0871 | 199.0863 |
Fragmentation Pattern Analysis for Structural Information
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. mdpi.com In the study of this compound and its analogs, mass spectrometric techniques, particularly those involving electron ionization (EI), provide a wealth of structural information. currenta.de
The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents. researchgate.net For pyrazole compounds in general, two significant fragmentation processes have been identified: the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion ([M]•+) and the loss of a nitrogen molecule (N₂) from the [M-H]+ ion. researchgate.net However, the presence of various substituents can alter these primary fragmentation pathways. researchgate.net
In the case of substituted pyrazole analogs, such as those with propanol (B110389) or aminomethyl groups, fragmentation often involves the cleavage of bonds adjacent to the nitrogen atoms and the loss of small molecular fragments. vulcanchem.com The pyrazole ring itself tends to be relatively stable, often appearing as a stable fragment ion in the mass spectrum. For instance, in a pyrazole derivative with a propanol chain, a common fragmentation pathway is the loss of the dimethylamino group, resulting in a fragment containing the pyrazole ring and the propanol chain.
Tandem mass spectrometry (MS/MS) offers more detailed structural information by allowing for the isolation and further fragmentation of specific ions. mdpi.comcurrenta.de This technique is particularly useful for distinguishing between isomers with similar molecular weights. High-resolution mass spectrometry (HRMS) is also crucial as it provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. currenta.de
Table 1: Common Fragmentation Pathways in Pyrazole Analogs
| Precursor Ion | Fragmentation Process | Resulting Fragment | Significance |
| Molecular Ion ([M]•+) | Loss of substituent groups (e.g., -N(CH₃)₂) | Fragment containing the stable pyrazole ring | Confirms the presence of the pyrazole core and identifies substituent losses. |
| [M-H]⁺ | Loss of N₂ | [M-H-N₂]⁺ | A characteristic fragmentation for some pyrazole structures. researchgate.net |
| Molecular Ion ([M]•+) | Expulsion of HCN | [M-HCN]•+ | A fundamental fragmentation process for the pyrazole ring. researchgate.net |
| Protonated Molecule ([M+H]⁺) | Loss of small neutral molecules (e.g., H₂O, NH₃) | Varies depending on the substituent | Provides information about functional groups present. |
This table is generated based on general fragmentation patterns observed for pyrazole derivatives and may not represent all possible pathways for this compound specifically.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wiley.com
Characteristic Vibrational Band Analysis for Functional Groups
The IR spectrum of this compound and its analogs exhibits characteristic absorption bands that correspond to the various functional groups within the molecule. The region of the IR spectrum between 1500 and 3500 cm⁻¹ is particularly useful for identifying these groups. specac.com
Key vibrational bands for pyrazole derivatives include:
O-H Stretching: A broad absorption band in the region of 3200–3550 cm⁻¹ is characteristic of the hydroxyl (-OH) group. specac.com The broadness of this peak is often indicative of hydrogen bonding. specac.com
N-H Stretching: For pyrazole derivatives with an N-H bond, stretching vibrations are typically observed in the 3300–3500 cm⁻¹ range.
C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations generally appear between 3000 and 3100 cm⁻¹. vscht.cz Alkyl C-H stretching occurs at slightly lower frequencies, typically in the 2850-3000 cm⁻¹ range. uomustansiriyah.edu.iq
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are found in the 1400–1625 cm⁻¹ region. derpharmachemica.commdpi.com
C-O Stretching: The C-O stretching vibration of the hydroxyl group is typically observed as a sharp peak in the 1050–1200 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | Stretching | 3200 - 3550 | Broad |
| Amine (N-H) | Stretching | 3300 - 3500 | Medium to sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, weak to medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Sharp, medium |
| Pyrazole Ring (C=N, C=C) | Stretching | 1400 - 1625 | Variable |
| Alcohol (C-O) | Stretching | 1050 - 1200 | Sharp, strong |
This table is a generalized representation based on established IR spectroscopy data for organic functional groups.
Hydrogen Bonding Network Analysis
The presence of both a hydroxyl group and nitrogen atoms in the pyrazole ring allows this compound and its analogs to participate in hydrogen bonding. nih.gov IR spectroscopy is a sensitive technique for studying these interactions. The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequency of the O-H stretching band. researchgate.net
In the solid state, pyrazole derivatives can form extensive networks of intermolecular hydrogen bonds. nih.gov For example, some pyrazole structures are known to form dimers and chains through N-H···N hydrogen bonds. nih.gov The analysis of the O-H and N-H stretching regions in the IR spectrum can provide valuable information about the nature and extent of these hydrogen bonding networks. In some cases, intramolecular hydrogen bonding can also occur, for instance, between the hydroxyl group and a nitrogen atom of the pyrazole ring.
X-ray Diffraction Analysis
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Crystallography for Solid-State Structure Determination
For pyrazole derivatives, X-ray crystallography has been used to confirm their molecular structures and to study the effects of different substituents on the geometry of the pyrazole ring. researchgate.netnih.gov For example, studies on substituted pyrazoles have revealed details about the planarity of the pyrazole ring and the orientation of the substituent groups. mdpi.com The crystal structures of pyrazole derivatives often reveal the presence of intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal packing.
Table 3: Representative Crystallographic Data for a Pyrazole Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 18.837(2) |
| b (Å) | 12.344(2) |
| c (Å) | 9.3011(10) |
| β (°) | 101.939(10) |
| Volume (ų) | 2116.0(5) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.276 |
Data is for 2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695), an analog of this compound, and is provided as a representative example. researchgate.net
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. While specific studies on the polymorphism of this compound are not widely reported, the potential for polymorphism exists for many crystalline organic compounds. vulcanchem.com
The control of polymorphism is critical in various industries. vulcanchem.com X-ray powder diffraction (XRPD) is a key technique used to identify and characterize different polymorphic forms. Each polymorph will produce a unique diffraction pattern, allowing for their differentiation. vulcanchem.com For some pyrazole derivatives, different crystalline forms have been identified and characterized by their distinct X-ray diffraction peaks. vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Spectra Analysis
The electronic absorption spectra of pyrazole derivatives are characterized by distinct absorption bands in the UV and visible regions. beilstein-journals.orgrsc.org These bands correspond to specific electronic transitions within the molecule's chromophores. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, including the nature of substituents on the pyrazole ring and the polarity of the solvent. rsc.orgresearcher.life
Detailed research on pyrazole analogs, particularly phenylazopyrazole derivatives, reveals well-defined spectral features. beilstein-journals.org Generally, these compounds exhibit a strong absorption band in the ultraviolet range and a weaker band at longer wavelengths in the visible range. rug.nl For instance, studies on a series of phenylazopyrazole photoswitches in acetonitrile (B52724) showed absorption maxima for the highly allowed π→π* transition in the range of 324–368 nm, with a weaker n→π* band appearing between 410–451 nm. beilstein-journals.orgbeilstein-journals.org
The electronic absorption spectra are significantly influenced by substituents attached to the pyrazole or associated aromatic rings. beilstein-journals.orgencyclopedia.pub Electron-withdrawing groups (EWGs) such as -CF3, -CN, or -NO2 tend to cause a bathochromic shift (redshift) in the absorption maxima. beilstein-journals.orgbeilstein-archives.org Conversely, electron-donating groups (EDGs) like -OH or -OMe often lead to a hypsochromic shift (blueshift). beilstein-journals.orgbeilstein-archives.org Furthermore, the introduction of methyl or acyl groups onto a nitrogen atom of the pyrazole ring can induce a hyperchromic effect (increased absorption intensity) and a minor bathochromic shift. beilstein-journals.orgbeilstein-journals.org
The solvent environment can also alter the absorption spectra, a phenomenon known as solvatochromism. rsc.org Changes in solvent polarity can affect the stability of the ground and excited states differently, leading to shifts in the absorption maxima. For example, the UV-Vis spectra of certain azo-thiazole derivatives, which share features with pyrazole analogs, show three distinct bands in polar aprotic solvents like DMSO and DMF. rsc.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) in conjunction with experimental measurements have proven effective in analyzing and predicting the electronic absorption spectra of pyrazole derivatives in various solvents. researcher.lifeeurjchem.comnih.gov
Below is a data table summarizing the photophysical properties of selected E-isomer phenylazopyrazole (PAP) derivatives in acetonitrile, illustrating the impact of different substituents on their absorption maxima.
| Compound | Substituent (R) | π→π* λmax (nm) | n→π* λmax (nm) |
|---|---|---|---|
| NH-PAP-H | -H | 324 | 410 |
| NMe-PAP-H | -H | 330 | 422 |
| NAc-PAP-H | -H | 330 | 426 |
| NH-PAP-CN | -CN | 355 | 426 |
| NMe-PAP-CN | -CN | 364 | 432 |
| NAc-PAP-CN | -CN | 368 | 451 |
| NH-PAP-NO2 | -NO2 | 368 | 437 |
| NMe-PAP-OMe | -OMe | 336 | 418 |
Data adapted from a study on phenylazopyrazole photoswitches. beilstein-journals.org
Characterization of Electronic Transitions
The absorption bands observed in the UV-Vis spectra of pyrazole analogs arise from specific electronic transitions. The most common transitions are the π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions. beilstein-journals.orgrsc.orgresearchgate.net
The π→π* transitions are typically high-energy and high-intensity (strongly allowed) absorptions. beilstein-journals.orgbeilstein-journals.org They originate from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyrazole derivatives, these transitions involve the conjugated π-electron system of the heterocyclic ring and any attached aromatic or unsaturated groups. unpad.ac.id For example, in phenyl-substituted pyrazoline compounds, distinct π→π* transitions can be attributed to the conjugated system of the phenyl ring attached to the pyrazoline nitrogen and the substituted phenyl ring. unpad.ac.id In many pyrazole-based compounds, these transitions appear in the 290-370 nm range. beilstein-archives.orgresearchgate.net
The n→π* transitions involve the excitation of an electron from a non-bonding orbital (typically from a lone pair on a heteroatom like nitrogen) to a π* antibonding orbital. These transitions are generally of lower energy and intensity (weaker) compared to π→π* transitions. beilstein-journals.orgbeilstein-journals.org For many pyrazole analogs, the n→π* bands are found at longer wavelengths, often in the visible region (e.g., 410-451 nm for phenylazopyrazoles). beilstein-journals.orgbeilstein-journals.org The presence of a hydroxyl group can lead to a more intense absorption spectrum, known as a hyperchromic effect, which can influence n→π* transitions. rsc.org
In certain classes of pyrazole analogs, such as photoswitchable phenylazopyrazoles, the characteristics of these transitions are crucial to their function. Upon irradiation, these molecules can isomerize from a stable E isomer to a metastable Z isomer. beilstein-journals.org This isomerization leads to significant changes in the UV-Vis spectrum: the intense π→π* band of the E isomer decreases, while the n→π* band of the Z isomer increases in intensity. beilstein-journals.orgbeilstein-archives.org This change is often due to the loss of molecular planarity in the Z isomer, which affects the transition probabilities. beilstein-archives.org
In some complex systems, intramolecular charge transfer (ICT) can also contribute to the electronic spectrum, where an electron is transferred from a donor part of the molecule to an acceptor part upon excitation. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthesis and purification methods for 1H-pyrazol-1-ol?
- Methodological Answer : The synthesis of this compound derivatives often involves refluxing precursors in ethanol or xylene under acidic or basic catalysis. For example, a typical procedure includes refluxing intermediates with chloranil in xylene for 25–30 hours, followed by NaOH treatment, solvent removal, and recrystallization from methanol . Another approach uses ethanol as a solvent with HCl or triethylamine (TEA) as catalysts, followed by purification via column chromatography or recrystallization . Ensure stoichiometric ratios (1:1:1 for reactants) and monitor reaction progress using TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C in DMSO-d6 or CDCl₃) to confirm tautomeric forms and substituent positions .
- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., hydroxyl or carbonyl stretches).
- X-ray crystallography (for crystalline derivatives) to resolve structural ambiguities .
- HPLC for purity assessment (>95% recommended for research-grade compounds) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if dust/aerosols form .
- Ventilation : Work in a fume hood to avoid inhalation (H335 hazard) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store sealed at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity of this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or substituent effects. For example, base-catalyzed reactions (e.g., TEA) may favor different tautomers than acid-catalyzed (HCl) conditions . To reconcile
- Replicate experiments under standardized conditions (solvent, temperature, catalyst).
- Perform computational modeling (DFT) to predict tautomer stability and reaction pathways .
- Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .
Q. What challenges arise during the functionalization of this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Regioselectivity : Electron-withdrawing groups (EWGs) at the 3-position can deactivate the hydroxyl group, complicating further substitution. Use directing groups (e.g., boronic acids) or transition-metal catalysis (Pd/Cu) to enhance selectivity .
- Tautomerism : The equilibrium between this compound and 2H-pyrazol-2-ol forms affects reactivity. Lock tautomers via alkylation or acylation before functionalization .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound is stable in neutral to weakly acidic conditions but undergoes decomposition in strong bases (pH >10) due to deprotonation. Monitor stability via UV-Vis spectroscopy at λ=250–300 nm .
- Thermal Stability : At temperatures >150°C, degradation occurs, forming pyrazole and CO₂. Use TGA-DSC to identify decomposition thresholds .
Q. What is the role of this compound in synthesizing bioactive heterocycles?
- Methodological Answer : The hydroxyl group enables its use as a building block for:
- Thiazolidinones : React with thioglycolic acid under reflux to form antimicrobial agents .
- Pyrrole Derivatives : Condense with ketones or aldehydes in xylene to generate spirocyclic compounds with potential anticancer activity .
- Metal Complexes : Coordinate with transition metals (e.g., Cu²⁺) for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
